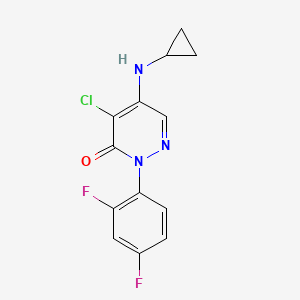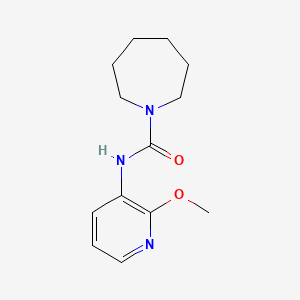![molecular formula C23H24N4O2 B7527572 N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide, also known as PEP1, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. PEP1 is a synthetic compound that was first synthesized in 2012 by a team of researchers at the University of California, Berkeley. Since then, PEP1 has been the subject of numerous scientific studies aimed at exploring its chemical, biochemical, and physiological properties.
Mécanisme D'action
The mechanism of action of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is not fully understood. However, it is believed that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide exerts its anti-inflammatory and neuroprotective effects by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several biochemical and physiological effects. In vitro studies have shown that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in stimulated macrophages. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS) in oxidative stress-induced cells. In vivo studies have shown that N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide reduces inflammation and oxidative stress in animal models of inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several advantages for lab experiments. One of the main advantages of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is its potency and specificity. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to be a potent inhibitor of COX-2 and a potent activator of the Nrf2 pathway. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is also highly specific for its targets, which reduces the risk of off-target effects. However, N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has some limitations for lab experiments. One of the main limitations of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has a short half-life, which limits its duration of action.
Orientations Futures
There are several future directions for research on N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. One future direction is the development of more potent and selective analogs of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. Another future direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in vivo. This would involve studying the absorption, distribution, metabolism, and excretion of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in animal models and humans. Another future direction is the investigation of the potential applications of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide in agriculture and environmental science. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to have insecticidal properties, which make it a potential candidate for the development of new pesticides. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide also has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases in plants.
Méthodes De Synthèse
The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is a complex process that involves several steps. The first step is the synthesis of 1-phenylpyrazole-4-carboxylic acid, which is then converted into 2-(1-phenylpyrazol-4-yl)ethanol. The second step involves the conversion of 2-(1-phenylpyrazol-4-yl)ethanol into the corresponding chloride, which is then reacted with 2,3-dihydroindole-5-carboxamide to yield N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide. The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has several potential applications in scientific research. One of the most promising applications of N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide is in the field of medicine. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has been shown to have potent anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-22(28)26-13-11-18-14-19(8-9-21(18)26)23(29)24-12-10-17-15-25-27(16-17)20-6-4-3-5-7-20/h3-9,14-16H,2,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFIRZQHNGJJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCCC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)

![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)